4-Methylcyclohexanol

Description

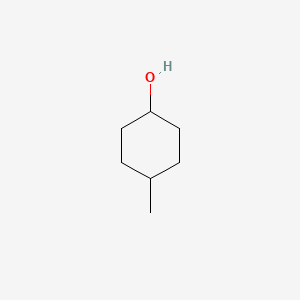

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWCXKGKQLNYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060434, DTXSID301032962, DTXSID701032964 | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | 4-Methylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

173 °C | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

70 °C c.c. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.92 | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 4-Methylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-91-3, 7731-28-4, 7731-29-5 | |

| Record name | 4-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexanol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK9W4X7H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUW70559WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLJ21O6WVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-9.2 °C (cis-isomer) | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

physical and chemical properties of 4-Methylcyclohexanol

An In-depth Technical Guide to 4-Methylcyclohexanol: Properties, Reactivity, and Experimental Analysis

Abstract

This compound (C₇H₁₄O) is a cyclic alcohol that serves as a vital chemical intermediate and solvent in various industrial and research applications.[1][2] Its utility is deeply rooted in its specific physical and chemical properties, which are dictated by its molecular structure, particularly the stereoisomeric relationship between the methyl and hydroxyl groups on the cyclohexane ring. This guide provides a comprehensive technical overview of this compound, focusing on the distinct characteristics of its cis and trans isomers. We will delve into its physicochemical properties, spectroscopic signature, key chemical reactions, and established experimental protocols for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in synthesis, formulation, or as a starting material.

Molecular Structure and Stereoisomerism

This compound exists as two primary stereoisomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. The spatial arrangement of the hydroxyl (-OH) and methyl (-CH₃) groups relative to the plane of the cyclohexane ring defines the isomer and significantly influences its thermodynamic stability and physical properties.

In the most stable chair conformation:

-

trans-4-Methylcyclohexanol : Both the hydroxyl and methyl groups can occupy equatorial positions, minimizing steric strain (diaxial interactions). This is the more stable isomer.

-

cis-4-Methylcyclohexanol : One substituent must be in an axial position while the other is equatorial. The larger methyl group preferentially occupies the equatorial position to minimize steric hindrance, forcing the hydroxyl group into the less favorable axial position.

Commercial this compound is often supplied as a mixture of these two isomers.[3]

Caption: Chair conformations of cis and trans isomers.

Physical Properties

The difference in stereochemistry directly impacts the intermolecular forces and crystal lattice packing, leading to distinct physical properties for the cis and trans isomers. The trans isomer, with its greater symmetry and more stable conformation, generally has a higher melting point and boiling point compared to the cis isomer.

Table 1: Comparative Physical Properties of this compound Isomers

| Property | cis-Isomer | trans-Isomer | Mixed Isomers |

| CAS Number | 7731-28-4[4] | 7731-29-5[5] | 589-91-3[1] |

| Molecular Weight ( g/mol ) | 114.19[4] | 114.19 | 114.19[1][6] |

| Appearance | Colorless Liquid | Colorless Liquid | Colorless Viscous Liquid[2][6] |

| Boiling Point (°C) | 171 | 173-175[5][7] | 171-173[6][8] |

| Melting Point (°C) | -9.2 to -10[4][9] | -10[5] | -41[1] |

| Density (g/mL at 25°C) | 0.913[4] | 0.912[7] | 0.914 - 0.915[6][8] |

| Refractive Index (n20/D) | 1.453[4] | 1.455[5][7] | 1.458[6][8] |

| Flash Point (°C) | 70 | 70[5][7] | 70[1][8] |

| Water Solubility | Poor / Slightly Soluble[9][10] | Slightly Soluble[11] | Slightly Soluble[2][10] |

Note: Reported values may vary slightly between sources.

Spectroscopic Characterization

Definitive identification and differentiation of this compound from its potential reaction products (e.g., alkenes or ketones) is achieved through standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum of this compound is the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[12] Additionally, strong peaks between 2840 and 3000 cm⁻¹ corresponding to C-H stretching vibrations of the cyclohexane ring are expected.[13] The absence of a sharp peak around 1700 cm⁻¹ (C=O stretch) or 1640-1680 cm⁻¹ (C=C stretch) confirms the absence of ketone or alkene impurities, respectively.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will show a complex multiplet pattern for the cyclohexane ring protons. A key signal is the proton on the carbon bearing the hydroxyl group (H-C-O), which typically appears as a broad signal. The methyl group protons will appear as a doublet.

-

¹³C NMR : The carbon spectrum will show distinct signals for the seven carbon atoms. The carbon atom attached to the hydroxyl group is the most deshielded of the ring carbons, appearing further downfield. Spectroscopic databases can provide reference spectra for both the cis and trans isomers.[5]

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), this compound will exhibit a molecular ion peak (M⁺) at m/z = 114. A prominent peak corresponding to the loss of a water molecule (M-18) at m/z = 96 is also characteristic of cyclic alcohols.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its secondary alcohol functional group.

Dehydration to 4-Methylcyclohexene

The acid-catalyzed dehydration is a cornerstone reaction of this compound, typically employing strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to produce 4-methylcyclohexene.[14][15]

The reaction proceeds via an E1 (unimolecular elimination) mechanism :

-

Protonation : The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O).[13][16]

-

Carbocation Formation : The protonated alcohol loses a water molecule to form a secondary carbocation intermediate.[16][17] This is the rate-determining step.

-

Deprotonation : A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming the alkene double bond.[16]

It is crucial to note that the secondary carbocation intermediate can undergo rearrangement (via a 1,2-hydride shift) to a more stable tertiary carbocation.[17][18] This rearrangement leads to the formation of side products, primarily 1-methylcyclohexene and 3-methylcyclohexene.[3][17] The product distribution can be influenced by reaction time and temperature.[3]

Caption: E1 dehydration mechanism of this compound.

Oxidation to 4-Methylcyclohexanone

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4-methylcyclohexanone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄, often generated in situ from Na₂Cr₂O₇ and H₂SO₄) or milder reagents like pyridinium chlorochromate (PCC) or sodium hypochlorite (NaOCl).[14] This reaction is a fundamental transformation in organic synthesis, often used to prepare liquid crystal intermediates.[1]

Esterification

The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) under appropriate conditions to form esters. This reaction is fundamental for creating various derivatives with applications in fragrances and as plasticizers.

Synthesis Methods

The most common industrial synthesis of this compound involves the catalytic hydrogenation of p-cresol (4-methylphenol).[1] This reaction is typically carried out at elevated temperature and pressure using a metal catalyst, such as ruthenium on carbon (Ru/C) or palladium.[1]

Applications in Research and Drug Development

This compound's utility extends across several scientific domains:

-

Solvent : It is used as a solvent for various materials including oils, resins, and waxes.[1][2]

-

Chemical Intermediate : It is a precursor for the synthesis of 4-methylcyclohexanone and 4-methylcyclohexene.[2] These compounds are, in turn, building blocks for pharmaceuticals, fragrances, and liquid crystals.[1][2]

-

Research : It is used to study the stereochemical outcomes of reactions and as a model substrate for enzyme activity, such as with epoxide hydrolases.[2][8] In metabolic studies, trans-4-methylcyclohexanol has been identified as a metabolite of 4-methylcyclohexanone reduction by certain fungi.[7]

Safety and Handling

This compound is a combustible liquid and presents several health hazards.[8][9]

-

Hazards : It is considered harmful if swallowed, inhaled, or in contact with skin.[9][19] It can cause skin and serious eye irritation.[9][19] High vapor concentrations may lead to irritation of the respiratory tract, drowsiness, and dizziness.[9][19]

-

Precautions : Handling should be performed in a well-ventilated area or fume hood.[15] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[19] Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[2][20]

Experimental Protocols

Protocol: Dehydration of this compound

This protocol describes the synthesis and purification of 4-methylcyclohexene via acid-catalyzed dehydration.

Materials:

-

This compound (mixture of isomers)

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Simple distillation apparatus with a Hickman head or fractional distillation setup

-

Separatory funnel, conical vials, beakers

Procedure:

-

Reaction Setup : In a round-bottom flask or conical vial, combine this compound with a catalytic amount of 85% phosphoric acid and a few drops of concentrated sulfuric acid.[13] Add a boiling chip or magnetic stir bar.

-

Distillation : Assemble a distillation apparatus.[13] Heat the reaction mixture gently. The product, 4-methylcyclohexene (boiling point ~101-102°C), and water will co-distill.[21] Continue to distill until product no longer collects, ensuring the temperature of the distilling vapor does not significantly exceed the product's boiling point.

-

Workup and Extraction : Transfer the collected distillate to a separatory funnel. Add a saturated sodium chloride solution to the distillate.[21] This wash helps to remove residual acid and decreases the solubility of the organic product in the aqueous layer.

-

Separation : Allow the layers to separate. The upper, less dense layer is the organic product (4-methylcyclohexene). Drain and discard the lower aqueous layer.[22]

-

Drying : Transfer the organic layer to a clean, dry flask and add a small amount of a drying agent like anhydrous sodium sulfate.[15][22] Swirl the flask and allow it to stand for 10-15 minutes to remove residual water.

-

Final Purification : Carefully decant or filter the dried liquid into a pre-weighed vial to obtain the final product. Determine the yield. The purity can be assessed via gas chromatography or spectroscopic analysis.

Protocol: Product Characterization

Workflow:

-

Unsaturation Test (Qualitative) : A quick chemical test can confirm the presence of the alkene. Add a few drops of the product to a solution of potassium permanganate (KMnO₄). A positive test is indicated by the purple solution turning into a brown precipitate (MnO₂).[22]

-

Boiling Point Determination : Measure the boiling point of the purified product and compare it to the literature value.[13]

-

IR Spectroscopy : Acquire an IR spectrum of the starting material (this compound) and the final product (4-methylcyclohexene). Confirm the disappearance of the broad O-H peak (~3300 cm⁻¹) and the appearance of a C=C stretch (~1650 cm⁻¹) and a vinylic C-H stretch (>3000 cm⁻¹).[13]

Caption: General experimental workflow for synthesis and characterization.

References

- Huize Chemical Technology (Puyang) Co., Ltd., Hangzhou Vocational and Technical College. (n.d.). What are the properties, synthesis methods, and applications of this compound?.

-

Stenutz, R. (n.d.). cis-4-methylcyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- University coursework. (n.d.). DEHYDRATION OF this compound.

-

Bartleby. (n.d.). The Synthesis Of An Alkene this compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3). Retrieved from [Link]

-

MARM-ACS. (2007). Preparation of 4-Methylcyclohexene by dehydration of this compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:589-91-3. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). cis-4-Methylcyclohexanol Safety Data Sheet.

-

Brainly.com. (2022). Compare and interpret the infrared spectra of 4-methylcyclohexene and this compound. Retrieved from [Link]

-

Homework.Study.com. (n.d.). In lab we prepared 4-methylcyclohexene from this compound with an acid catalyst in an E1 reaction. What are the side reactions for this?. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 589-91-3) Properties. Retrieved from [Link]

-

Lookchem. (n.d.). This compound 589-91-3 wiki. Retrieved from [Link]

-

Brainly. (2019). Write a reasonable and detailed mechanism for the dehydration of this compound in the presence of sulfuric acid to form 4-methylcyclohexene. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Explain the process of product isolation and Purification of the dehydration of this compound to 4-methylcyclohexene. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Dehydration of Methylcyclohexanols. Retrieved from [Link]

- University coursework. (n.d.). 4-Methylcyclohexene Synthesis.

-

Homework.Study.com. (n.d.). Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. Retrieved from [Link]

-

StudyMoose. (2024). Synthesis of 4-Methylcyclohexene: A Comprehensive Laboratory Approach. Retrieved from [Link]

-

YouTube. (2020). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 4-methyl-, cis- (CAS 7731-28-4). Retrieved from [Link]

- University coursework. (n.d.). Synthesis of 4-Methylcyclohexene - Data Table.

-

NIST. (n.d.). Cyclohexanol, 4-methyl-, cis-. Retrieved from [Link]

-

Chemcasts. (n.d.). cis-4-Methylcyclohexanol (CAS 7731-28-4) Properties. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 4-methyl-, cis-. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. marmacs.org [marmacs.org]

- 4. cis-4-methylcyclohexanol [stenutz.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 589-91-3 [chemicalbook.com]

- 7. 反式-4-甲基环己醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, cis + trans, 98% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 99%, mixture of cis and trans 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. trans-4-Methylcyclohexanol, 98% | Fisher Scientific [fishersci.ca]

- 12. brainly.com [brainly.com]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. The Synthesis Of An Alkene this compound - 470 Words | Bartleby [bartleby.com]

- 15. books.rsc.org [books.rsc.org]

- 16. brainly.com [brainly.com]

- 17. homework.study.com [homework.study.com]

- 18. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. homework.study.com [homework.study.com]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Methylcyclohexanol (CAS: 589-91-3)

This guide provides a comprehensive technical overview of 4-Methylcyclohexanol, a versatile alicyclic alcohol. Intended for researchers, chemists, and professionals in drug development, this document delves into its fundamental physicochemical properties, stereochemistry, spectroscopic signatures, synthesis protocols, key chemical transformations, and applications. The content is structured to deliver not just data, but also the scientific rationale behind its chemical behavior and utilization.

Core Molecular Identity and Physicochemical Profile

This compound, with the chemical formula C₇H₁₄O, is a substituted cyclohexanol derivative.[1][2] It is a colorless, viscous liquid at room temperature, characterized by a camphor-like odor.[3] Its utility in various chemical processes stems from its properties as a secondary alcohol and its existence as distinct stereoisomers.

Stereoisomerism: cis and trans Configurations

The presence of two substituents (the hydroxyl and methyl groups) on the cyclohexane ring gives rise to geometric isomerism. This compound exists as two primary stereoisomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. In the cis isomer, both the hydroxyl and methyl groups are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides.[4] Commercially available this compound is often sold as a mixture of these isomers.[5][6] The specific isomer can significantly influence the physical properties and reactivity of the compound.

Caption: Chair conformations of cis and trans isomers of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound (typically for the isomeric mixture).

| Property | Value | Source(s) |

| CAS Number | 589-91-3 | [1][2] |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][6] |

| Appearance | Colorless viscous liquid | [1][7][8] |

| Boiling Point | 171-173 °C | [7][9] |

| Melting Point | -9.2 °C (cis-isomer) | [1][10] |

| Density | 0.914 g/mL at 25 °C | [6][7][9] |

| Flash Point | 70 °C (closed cup) | [1][9][10] |

| Solubility in Water | Poor / Slightly soluble | [1][8][10] |

| Vapor Density | 3.9 (vs air) | [1][6][8] |

| Autoignition Temp. | 295 °C | [1][10] |

| Refractive Index (n20/D) | 1.458 | [6][7][9] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides clear evidence of its functional groups.

-

O-H Stretch: A strong, broad absorption band is observed in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch: Sharp peaks appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the cyclohexane ring and methyl group.

-

C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ region indicates the C-O single bond stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for elucidating the detailed structure and distinguishing between the cis and trans isomers.

-

¹H NMR: The spectrum is complex due to the overlapping signals of the cyclohexane ring protons. Key expected signals include a broad singlet for the hydroxyl proton (-OH), a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and a doublet for the methyl group (-CH₃) protons. The chemical shift and multiplicity of the CH-OH proton are particularly sensitive to the cis/trans configuration.[11][12]

-

¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms. The chemical shifts of the carbon attached to the hydroxyl group and the methyl group, as well as the carbons within the ring, differ between the cis and trans isomers, allowing for quantitative analysis of isomeric mixtures.[13]

Synthesis and Manufacturing Pathways

This compound is primarily synthesized through the catalytic hydrogenation of p-cresol (4-methylphenol). This process involves the reduction of the aromatic ring to a cyclohexane ring.

Laboratory-Scale Synthesis Protocol: Hydrogenation of p-Cresol

This protocol describes a common method for the synthesis of this compound.[2] The choice of a Ruthenium-on-carbon catalyst is driven by its high activity and selectivity for aromatic ring hydrogenation under relatively mild conditions.

Materials:

-

p-Cresol (4-methylphenol)

-

Ruthenium on carbon catalyst (Ru/C, 5%)

-

Methanol (solvent)

-

High-pressure autoclave reactor

-

Hydrogen gas (H₂)

Procedure:

-

Reactor Charging: In a high-pressure autoclave, combine 10.8 g (0.1 mol) of p-cresol, 1.1 g of 5% Ru/C catalyst, and 100 mL of methanol.[2]

-

System Purge: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) followed by hydrogen to remove all oxygen.

-

Pressurization and Heating: Pressurize the reactor with hydrogen gas to 5 MPa.[2] Begin stirring and heat the mixture to 70 °C.

-

Reaction: Maintain the temperature and pressure for 6 hours, ensuring continuous stirring to facilitate catalyst contact with the reactants.[2]

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the solid Ru/C catalyst.

-

Purification: Purify the resulting filtrate by reduced pressure distillation to remove the methanol solvent and isolate the this compound product. A yield of approximately 98% can be expected.[2]

Key Chemical Reactions and Mechanisms

As a secondary alcohol, this compound undergoes two principal types of reactions: elimination (dehydration) and oxidation.

Dehydration to 4-Methylcyclohexene

The acid-catalyzed dehydration of this compound is a classic E1 elimination reaction used to synthesize 4-methylcyclohexene.[14][15] This reaction is typically driven to completion by distilling off the lower-boiling alkene product as it forms, in accordance with Le Châtelier's principle.

Caption: Experimental workflow for the dehydration of this compound.

Mechanism (E1 Elimination): The reaction proceeds via a carbocation intermediate. The geometric isomerism (cis or trans) of the starting alcohol does not affect the final product distribution in an E1 reaction, as both isomers form the same planar carbocation intermediate.

-

Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₃PO₄) protonates the hydroxyl group, converting it into a good leaving group (water).[14][16]

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.[14][16]

-

Deprotonation: A base (such as water or H₂PO₄⁻) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[16]

Caption: Simplified E1 mechanism for the dehydration of this compound.

It is important to note that rearrangements of the carbocation intermediate can lead to the formation of side products such as 1-methylcyclohexene and 3-methylcyclohexene.[5][17]

Oxidation to 4-Methylcyclohexanone

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4-methylcyclohexanone. This is a common and synthetically useful transformation. Various oxidizing agents can be employed, such as chromic acid (H₂CrO₄) or milder reagents like pyridinium chlorochromate (PCC).

Protocol Outline: Oxidation with Chromic Acid

-

Dissolve this compound in a suitable solvent like acetone.

-

Cool the solution in an ice bath.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with isopropanol.

-

Perform an aqueous workup and extract the product with an organic solvent (e.g., ether).

-

Dry, filter, and evaporate the solvent to yield crude 4-methylcyclohexanone, which can be further purified by distillation.

Applications in Research and Industry

This compound's properties make it useful in several domains:

-

Solvent: It is used as a solvent for various substances including oils, resins, waxes, and rubber.[2] It also has the ability to solubilize cellulose esters.[3][18]

-

Chemical Intermediate: It is a key starting material for the synthesis of 4-methylcyclohexanone and 4-methylcyclohexene, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other specialty chemicals.[3]

-

Lubricant Additive: It serves as an antioxidant in lubricants.[2]

-

Soaps and Detergents: It is employed as a blending agent for textile soaps and detergents.[1][3]

-

Research Applications: In biological research, it has been used to study oviposition (egg-laying) behavior in insects like mosquitoes and olfactory responses in Drosophila.[6][9][19]

Safety and Toxicological Profile

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Classification:

-

Flammability: Combustible liquid.[1][20][21] Explosive vapor/air mixtures may form above its flash point of 70°C.[1][10]

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

-

Irritation: Causes skin and serious eye irritation.[1][22] High vapor concentrations can irritate the eyes and upper respiratory tract.[1][10]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or chemical goggles, and appropriate respiratory protection if ventilation is inadequate.[9][10][22]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from heat, sparks, and open flames.[20][22]

-

Spillage: Absorb spills with an inert material and dispose of according to local regulations.[10]

Conclusion

This compound is a fundamentally important alicyclic alcohol with well-defined chemical properties and a significant role as both a solvent and a synthetic precursor. Its chemistry is dominated by its secondary alcohol functionality and its cis/trans stereoisomerism. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is crucial for its effective and safe application in scientific research and industrial processes.

References

-

Title: DEHYDRATION OF this compound Source: University of California, Los Angeles - Department of Chemistry and Biochemistry URL: [Link]

-

Title: this compound | C7H14O | CID 11524 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: What are the properties, synthesis methods, and applications of this compound? Source: Metoree URL: [Link]

-

Title: 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter Source: Universal Esters URL: [Link]

-

Title: Preparation of 4-Methylcyclohexene by dehydration of this compound Source: MARM-ACS URL: [Link]

-

Title: Cyclohexanol, 4-methyl-, cis- Source: NIST WebBook URL: [Link]

-

Title: Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3) Source: Cheméo URL: [Link]

-

Title: Chapter 22, Problem 1Q Source: bartleby URL: [Link]

-

Title: In lab we prepared 4-methylcyclohexene from this compound with an acid catalyst in an E1 reaction. What are the side reactions for this? Source: Homework.Study.com URL: [Link]

-

Title: this compound One Chongqing Chemdad Co. ,Ltd Source: Chemdad URL: [Link]

-

Title: [FREE] Write a reasonable and detailed mechanism for the dehydration of this compound in the presence of Source: Brainly URL: [Link]

-

Title: The Synthesis Of An Alkene this compound Source: Bartleby URL: [Link]

-

Title: Cyclohexanol, 4-methyl- Source: NIST WebBook URL: [Link]

-

Title: Explain the process of product isolation and Purification of the dehydration of this compound to 4-methylcyclohexene. Source: Homework.Study.com URL: [Link]

-

Title: ICSC 0296 - this compound Source: Inchem.org URL: [Link]

-

Title: this compound, mixed isomers - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

Sources

- 1. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]

- 4. Cyclohexanol, 4-methyl-, cis- [webbook.nist.gov]

- 5. marmacs.org [marmacs.org]

- 6. This compound, mixture of cis and trans 98 589-91-3 [sigmaaldrich.com]

- 7. This compound | 589-91-3 [chemicalbook.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 4-甲基环己醇,顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. ICSC 0296 - this compound [inchem.org]

- 11. This compound(589-91-3) 1H NMR [m.chemicalbook.com]

- 12. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. brainly.com [brainly.com]

- 15. The Synthesis Of An Alkene this compound - 470 Words | Bartleby [bartleby.com]

- 16. bartleby [bartleby.com]

- 17. homework.study.com [homework.study.com]

- 18. specialchem.com [specialchem.com]

- 19. scbt.com [scbt.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Methylcyclohexanol from 4-Methylphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methylcyclohexanol via the catalytic hydrogenation of 4-methylphenol (p-cresol). The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying principles of the reaction, compares various catalytic systems, and provides a detailed, field-proven experimental protocol. The guide emphasizes the causal relationships between reaction parameters and outcomes, particularly focusing on catalyst selection, reaction conditions, and stereoselectivity. Diagrams are provided to illustrate the reaction pathways and experimental workflow, ensuring a thorough understanding of the process.

Introduction: The Significance of this compound

This compound is a valuable chemical intermediate with a diverse range of applications, notably in the fragrance industry and as a precursor for the synthesis of pharmaceuticals and other specialty chemicals. It exists as two geometric isomers, cis-4-methylcyclohexanol and trans-4-methylcyclohexanol, the ratio of which can significantly impact the properties of the final product. The selective synthesis of a specific isomer is therefore of considerable interest.

The most common and industrially viable route to this compound is the catalytic hydrogenation of 4-methylphenol, a readily available feedstock derived from cresol streams. This process, while conceptually straightforward, presents several challenges in terms of catalyst activity, selectivity towards the desired alcohol over side products, and control of stereochemistry. This guide aims to provide the scientific community with a detailed and practical resource for navigating these challenges and successfully synthesizing this compound.

Reaction Mechanism and Thermodynamics

The hydrogenation of 4-methylphenol to this compound is a multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the initial hydrogenation of the aromatic ring to form an unstable enol intermediate, which rapidly tautomerizes to the more stable 4-methylcyclohexanone.[1][2] This ketone intermediate is then further hydrogenated to yield the final product, this compound.

The overall reaction is highly exothermic, and therefore, effective temperature control is crucial to prevent over-hydrogenation to byproducts such as methylcyclohexane. The choice of catalyst plays a pivotal role in dictating the reaction pathway and the relative rates of the two main hydrogenation steps. For instance, palladium-based catalysts are often selective for the formation of the intermediate ketone, while nickel and rhodium catalysts tend to promote the complete hydrogenation to the alcohol.[3]

Catalytic Systems: A Comparative Analysis

A variety of metallic catalysts have been demonstrated to be effective for the hydrogenation of 4-methylphenol. The choice of catalyst is a critical decision that influences reaction rate, selectivity, and the resulting stereoisomeric ratio of the product.

Noble Metal Catalysts: Rhodium, Ruthenium, and Platinum

-

Rhodium (Rh): Rhodium-based catalysts, often supported on carbon (Rh/C) or alumina (Rh/Al2O3), are highly active for the hydrogenation of aromatic rings under relatively mild conditions.[4] They generally exhibit excellent selectivity towards the formation of cyclohexanols. The use of rhodium catalysts can also influence the stereoselectivity of the reaction, often favoring the formation of the cis isomer.

-

Ruthenium (Ru): Ruthenium catalysts, typically supported on carbon or titania, are also highly effective for phenol hydrogenation.[5] They are known for their robustness and can be used in a variety of solvents. Supported ruthenium catalysts can be prepared by methods such as impregnation and precipitation-reduction.[5]

-

Platinum (Pt): Platinum catalysts are active for the hydrogenation of cresols, with studies suggesting the reaction proceeds through a 2-methyl-cyclohexanone intermediate to the final 2-methyl-cyclohexanol product.[1][2]

Non-Noble Metal Catalysts: Nickel

-

Raney Nickel: Raney Nickel is a cost-effective and widely used catalyst for the hydrogenation of phenolic compounds.[6] It is known for its high activity, which is attributed to its high surface area and the presence of adsorbed hydrogen. However, Raney Nickel can be pyrophoric and requires careful handling. Detailed procedures for the preparation of active Raney Nickel catalysts, such as the W-6 catalyst, are well-documented.[7]

-

Supported Nickel Catalysts: To improve stability and ease of handling, nickel can be supported on various materials like ceria (Ni/CeO2).[8] These supported catalysts have shown effectiveness in the in-situ hydrogenation of cresols using secondary alcohols as hydrogen donors.[8]

Table 1: Comparison of Common Catalytic Systems

| Catalyst System | Support | Typical Conditions | Advantages | Disadvantages |

| Rhodium | Carbon, Alumina | 50-100°C, 10-50 bar H₂ | High activity, good selectivity to alcohol, potential for stereocontrol | High cost |

| Ruthenium | Carbon, Titania | 80-150°C, 20-70 bar H₂ | High activity, robust, versatile | Moderate cost |

| Platinum | Carbon, Alumina | 100-180°C, 30-80 bar H₂ | Good activity | Prone to deactivation, moderate cost |

| Raney Nickel | - | 100-200°C, 50-150 bar H₂ | Low cost, high activity | Pyrophoric, requires careful handling, can lead to over-hydrogenation |

| Supported Nickel | Ceria, Alumina | 150-250°C, 50-150 bar H₂ | Improved stability over Raney Ni, lower cost than noble metals | May require higher temperatures and pressures |

Stereoselectivity: Controlling the Isomeric Ratio

The hydrogenation of 4-methylphenol yields a mixture of cis- and trans-4-methylcyclohexanol. The stereochemical outcome is influenced by several factors, including the catalyst, solvent, and reaction temperature. The mechanism of stereoselectivity arises from the geometric constraints imposed by the catalyst surface on the adsorption of the 4-methylcyclohexanone intermediate.[9]

-

Catalyst Influence: Noble metal catalysts like rhodium often favor the formation of the cis isomer due to the preferential adsorption of the ketone intermediate from the less sterically hindered face.

-

Solvent Effects: The polarity of the solvent can influence the orientation of the substrate on the catalyst surface, thereby affecting the stereoselectivity.

-

Thermodynamic vs. Kinetic Control: Under kinetic control (lower temperatures), the product ratio is determined by the relative activation energies for the formation of the two isomers. Under thermodynamic control (higher temperatures), the more stable trans isomer is typically favored.

Experimental Protocol: Hydrogenation using a Supported Rhodium Catalyst

This section provides a detailed, step-by-step protocol for the synthesis of this compound using a 5% Rhodium on alumina catalyst. This method has been chosen for its high efficiency and selectivity under relatively mild conditions.

Materials and Equipment

-

Reactants: 4-Methylphenol (p-cresol, >99%), Hydrogen gas (high purity)

-

Catalyst: 5% Rhodium on alumina (Rh/Al₂O₃)

-

Solvent: Isopropanol (anhydrous)

-

Equipment: High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller; filtration apparatus; rotary evaporator; gas chromatograph (GC) for reaction monitoring and product analysis; NMR spectrometer for structural characterization.

Catalyst Preparation and Activation (if required)

Commercial supported rhodium catalysts can often be used as received. However, for optimal activity, it is recommended to pre-reduce the catalyst in situ.

Hydrogenation Procedure

-

Reactor Setup: Ensure the autoclave is clean and dry. Add 4-methylphenol (e.g., 10.8 g, 0.1 mol) and isopropanol (100 mL) to the reactor vessel.

-

Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ catalyst (e.g., 0.5 g, ~5 wt% of the substrate) to the reactor.

-

Sealing and Purging: Seal the reactor and purge the system with nitrogen gas three times to remove any air, followed by three purges with hydrogen gas.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80°C).

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. Samples can be carefully withdrawn at intervals (after cooling and depressurizing the reactor) and analyzed by GC to determine the conversion of 4-methylphenol and the selectivity to this compound.

-

Reaction Completion and Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and confirmed by GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Recovery: Open the reactor and filter the reaction mixture to recover the catalyst. The catalyst can be washed with fresh solvent and potentially reused.

-

Product Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be purified by distillation under reduced pressure.

Product Characterization

The final product should be characterized to confirm its identity and determine the isomeric ratio.

-

Gas Chromatography (GC): To assess purity and quantify the ratio of cis and trans isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product and differentiate between the cis and trans isomers based on their distinct chemical shifts.[10][11][12]

Visualizing the Process

Reaction Pathway

Caption: Reaction pathway for the hydrogenation of 4-methylphenol.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 4-methylphenol is a well-established yet nuanced process where the choice of catalyst and reaction conditions are paramount for achieving high yield, selectivity, and desired stereochemistry. This guide has provided a detailed overview of the key scientific principles, a comparative analysis of common catalytic systems, and a practical experimental protocol. By understanding the interplay of these factors, researchers can optimize the synthesis to meet the specific demands of their applications. The provided methodologies and insights serve as a robust foundation for further research and development in the field of fine chemical synthesis.

References

-

Hydrodeoxygenation of 4-Methylphenol over Unsupported MoP, MoS2, and MoOx Catalysts. Energy & Fuels. [Link]

-

A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. Molecules. [Link]

-

Raney Nickel Catalysts. Organic Syntheses. [Link]

- Method of hydrogenating phenol.

-

Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations. OSTI.gov. [Link]

-

Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations. ResearchGate. [Link]

-

Draw the reaction of cis-4-methylcyclohexanol with the reagents given. a) SOCl2 then NaCN b)... Homework.Study.com. [Link]

-

Stereoselectivity. Wikipedia. [Link]

-

NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Journal of Chemical Education. [Link]

-

Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate. [Link]

-

In-situ Hydrogenation of Bio-Oil/Bio-Oil Phenolic Compounds with Secondary Alcohols Over a Synthesized Mesoporous Ni/CeO2 Catalyst. OSTI.GOV. [Link]

-

Supporting information 1. Materials and Methods. The Royal Society of Chemistry. [Link]

-

cis-4-Methylcyclohexanol. ATB. [Link]

- Method of hydrogenating phenol.

-

Synthesis of 4-Methylcyclohexene. YouTube. [Link]

-

4-Methylcyclohexene Synthesis. University of Missouri–St. Louis. [Link]

-

Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. ResearchGate. [Link]

-

Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

-

Solved In a 1H NMR spectrum of this compound, which. Chegg. [Link]

-

This compound, TRANS-. GSRS. [Link]

-

The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. MDPI. [Link]

-

Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. [Link]

-

Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. [Link]

-

Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. SAS Publishers. [Link]

-

Effect of W addition on the hydrodeoxygenation of 4-methylphenol over unsupported NiMo sulfide catalysts. OUCI. [Link]

-

Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids. RSC Publishing. [Link]

-

Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. ChemRxiv. [Link]

-

First-Principles Study of Phenol Hydrogenation on Pt and Ni Catalysts in Aqueous Phase. Journal of the American Chemical Society. [Link]

-

Simple and Robust Immobilization of Olefin Metathesis Catalysts inside (Al)MIL-101-NH2. ACS Catalysis. [Link]

Sources

- 1. Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations (Journal Article) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP1637512A1 - Method of hydrogenating phenol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. saspublishers.com [saspublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. osti.gov [osti.gov]

- 9. Stereoselectivity - Wikipedia [en.wikipedia.org]

- 10. NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures [pubs.sciepub.com]

- 11. This compound(589-91-3) 1H NMR spectrum [chemicalbook.com]

- 12. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 1H NMR [m.chemicalbook.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stereoisomers of 4-Methylcyclohexanol

Abstract

This technical guide provides a comprehensive examination of the cis and trans isomers of this compound, a fundamental topic in stereochemistry with significant implications for synthetic chemistry, materials science, and drug development. We will explore the conformational analysis, thermodynamic stability, and distinct spectroscopic signatures of these isomers. This document details validated experimental protocols for the stereoselective synthesis and subsequent analytical characterization of this compound, offering field-proven insights into the causal relationships behind experimental design and data interpretation. The methodologies are presented as self-validating systems, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Foundational Principles: Stereoisomerism in Substituted Cyclohexanes

The non-planar, puckered structure of the cyclohexane ring is central to understanding its substituted derivatives. The lowest energy conformation is the "chair" form, which minimizes both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms are arranged into two distinct sets: six are axial, pointing perpendicular to the general plane of the ring, and six are equatorial, pointing outwards from the perimeter of the ring.

When a cyclohexane ring undergoes a "ring flip," all axial positions become equatorial, and vice-versa. For this compound, the relative positioning of the methyl (-CH₃) and hydroxyl (-OH) groups at positions 1 and 4 gives rise to two geometric isomers: cis and trans. The thermodynamic stability and physical properties of these isomers are dictated by the conformational preferences of these substituent groups.

Conformational Analysis and Thermodynamic Stability

The energetic preference for a substituent to occupy an equatorial position is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions. An axial substituent experiences steric repulsion from the two other axial atoms (typically hydrogens) on the same face of the ring.

-

trans-4-Methylcyclohexanol : In the trans isomer, the substituents are on opposite faces of the ring. This geometry allows for a chair conformation where both the larger methyl group and the hydroxyl group occupy equatorial positions. The alternative ring-flipped conformation, where both groups are axial, is significantly higher in energy due to severe 1,3-diaxial interactions. Consequently, trans-4-methylcyclohexanol exists almost exclusively in the diequatorial conformation, making it the more thermodynamically stable isomer.[1][2] The energetic cost for an axial methyl group is approximately 1.8 kcal/mol (7.3 kJ/mol), and for an axial hydroxyl group, it is about 0.9 kcal/mol (3.8 kJ/mol).[1] Therefore, the diequatorial trans isomer is favored by roughly 2.7 kcal/mol (11 kJ/mol) over its diaxial conformer.[1]

-

cis-4-Methylcyclohexanol : In the cis isomer, both substituents are on the same face of the ring. This arrangement necessitates that in any chair conformation, one group must be axial while the other is equatorial. The two possible chair conformations resulting from a ring flip are energetically equivalent, as one will have an axial methyl group and an equatorial hydroxyl group, while the other has an equatorial methyl and an axial hydroxyl. Because the methyl group is sterically bulkier than the hydroxyl group, the conformation with the equatorial methyl and axial hydroxyl is slightly favored. However, both conformers are less stable than the diequatorial trans isomer.

Caption: Conformational equilibrium of cis and trans-4-methylcyclohexanol.

Comparative Physicochemical and Spectroscopic Properties

The structural differences between the cis and trans isomers give rise to distinct physical and spectroscopic properties that are crucial for their identification and separation.

Physical Properties

The diequatorial conformation of the trans isomer allows for more efficient crystal packing compared to the less symmetrical cis isomer. This generally leads to a higher melting point for the trans isomer. Boiling points are also affected, though typically to a lesser extent.

| Property | cis-4-Methylcyclohexanol | trans-4-Methylcyclohexanol | Mixture |

| Melting Point | -9.2 °C[3], -10 °C[4] | 32-34 °C | N/A |

| Boiling Point | 174 °C[4] | 173-175 °C | 171-173 °C[5] |

| Density (at 25°C) | 0.913 g/mL[4] | ~0.91 g/mL | 0.914 g/mL[5] |

| CAS Number | 7731-28-4[6] | 7731-29-5[7] | 589-91-3[8] |

Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are definitive for distinguishing between the isomers.

-

¹H NMR Spectroscopy : The key diagnostic signal is the proton attached to the carbon bearing the hydroxyl group (the carbinol proton, H-1).

-

In the stable trans isomer, H-1 is in an axial position. It experiences trans-diaxial couplings to the axial protons on C-2 and C-6, resulting in a broad multiplet with large coupling constants (J ≈ 10-12 Hz).

-

In the cis isomer, H-1 is in an equatorial position. It has smaller axial-equatorial and equatorial-equatorial couplings to the protons on C-2 and C-6, resulting in a narrower multiplet with smaller coupling constants (J ≈ 2-5 Hz). The chemical shift of the methyl group protons can also differ slightly between the two isomers.[9]

-

-

¹³C NMR Spectroscopy : The carbon chemical shifts are also sensitive to the stereochemistry. The axial or equatorial orientation of the substituents influences the shielding of the ring carbons, leading to predictable differences in their respective spectra.

-

Infrared (IR) Spectroscopy : Both isomers will show a strong, broad absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching of an alcohol.[10] A strong C-O stretching absorption will appear around 1060-1080 cm⁻¹. Subtle differences in the exact position and shape of the C-O stretch may be observed due to the different steric environments (axial vs. equatorial C-O bond).[11]

Synthesis and Separation of Isomers

A common and instructive method for synthesizing this compound is the reduction of 4-methylcyclohexanone. This reaction typically yields a mixture of the cis and trans isomers, the ratio of which depends on the steric bulk of the reducing agent.[12]

Mechanism of Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The hydride can attack from either the axial or equatorial face of the ketone.

-

Axial Attack : The hydride attacks from the axial face, leading to the formation of an equatorial hydroxyl group. This pathway forms the cis product.

-

Equatorial Attack : The hydride attacks from the more sterically hindered equatorial face, resulting in an axial hydroxyl group. This pathway forms the trans product.

For small reducing agents like sodium borohydride (NaBH₄), the axial attack is generally favored due to less steric hindrance, leading to a higher proportion of the cis isomer (the thermodynamically less stable product). This is an example of steric approach control . With bulkier reducing agents, the proportion of the trans isomer (the more stable product) can increase.

Caption: Experimental workflow for synthesis and analysis of isomers.

Experimental Protocol: Reduction of 4-Methylcyclohexanone

This protocol provides a self-validating system for the synthesis, purification, and characterization of this compound isomers.

Materials and Reagents

-

4-Methylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

3 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, separatory funnel, standard glassware

-

Stir plate and magnetic stir bar

Step-by-Step Procedure

-

Reaction Setup : In a 100 mL round-bottom flask, dissolve 5.0 g of 4-methylcyclohexanone in 25 mL of methanol. Cool the solution in an ice bath to 0-5 °C.

-

Reduction : While stirring, slowly and portion-wise add 1.0 g of sodium borohydride to the cooled solution over 15 minutes. Causality: The slow addition in an ice bath controls the exothermic reaction and prevents the solvent from boiling.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

-

Quenching : Carefully quench the reaction by slowly adding 20 mL of 3 M HCl. This neutralizes excess NaBH₄ and protonates the intermediate alkoxide. Self-Validation: Effervescence (hydrogen gas evolution) will be observed, indicating the neutralization of unreacted hydride.

-

Extraction : Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake vigorously. Allow the layers to separate and remove the aqueous layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. Causality: The ether extracts the alcohol product from the aqueous methanol phase. The brine wash helps to remove residual water from the organic layer.

-

Drying and Isolation : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, a mixture of cis and trans-4-methylcyclohexanol.[13]

Characterization and Isomer Ratio Analysis

-

Gas Chromatography (GC) :

-

Prepare a dilute solution of the product in a volatile solvent (e.g., dichloromethane).

-

Inject the sample onto a GC equipped with a polar capillary column (e.g., Carbowax).

-

The two isomers will have different retention times, allowing for their separation and quantification. The peak areas can be used to determine the cis:trans ratio. Self-Validation: The ratio provides direct feedback on the stereoselectivity of the reduction.

-

-

¹H NMR Spectroscopy :

-

Dissolve a sample of the product in deuterated chloroform (CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Identify the carbinol proton signals for both isomers. The broad multiplet corresponds to the trans isomer, and the narrower multiplet to the cis isomer. Integrate these distinct signals to determine the isomer ratio, which should corroborate the GC data.

-

Conclusion

The cis and trans isomers of this compound serve as a quintessential model for understanding the principles of stereochemistry in cyclic systems. The trans isomer is thermodynamically more stable due to its ability to adopt a low-energy diequatorial chair conformation, which minimizes steric strain. These structural differences manifest in distinct physical properties and unique spectroscopic signatures, particularly in ¹H NMR spectra, which allow for their unambiguous identification. The stereochemical outcome of synthetic routes, such as the reduction of 4-methylcyclohexanone, is governed by kinetic and thermodynamic factors, providing a practical framework for controlling isomeric ratios. A thorough understanding of these principles is indispensable for professionals in drug discovery and chemical synthesis, where precise control over molecular geometry is paramount.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11524, this compound. Retrieved from [Link]

-

Bartleby (n.d.). The Synthesis Of An Alkene this compound. Retrieved from [Link]

-

University of Wisconsin (n.d.). Conformational Energies - Stereochemical and Conformational Isomerism. Organic Chemistry - Pharmacy 180. Retrieved from [Link]

-

Chegg (2015). What is the most stable conformation of this compound?. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3). Retrieved from [Link]

-

Chemcasts (n.d.). cis-4-Methylcyclohexanol (CAS 7731-28-4) Properties. Retrieved from [Link]

-

Stenutz (n.d.). cis-4-methylcyclohexanol. Retrieved from [Link]

-

Scribd (n.d.). 4-Methylcyclohexene Synthesis Lab. Retrieved from [Link]

-

Concordia College (n.d.). Conformational Analysis of Cyclohexanols. Retrieved from [Link]

-

MARM-ACS (2007). Preparation of 4-Methylcyclohexene by dehydration of this compound. Retrieved from [Link]

-

LookChem (n.d.). This compound 589-91-3 wiki. Retrieved from [Link]

-

University of Missouri–St. Louis (n.d.). 4-Methylcyclohexene Synthesis. Retrieved from [Link]

-

NIST (n.d.). Cyclohexanol, 4-methyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Lewin, A. H., & Winstein, S. (1966). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Journal of the American Chemical Society, 88(9), 2056–2057. Retrieved from [Link]

-

NIST (n.d.). Cyclohexanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-